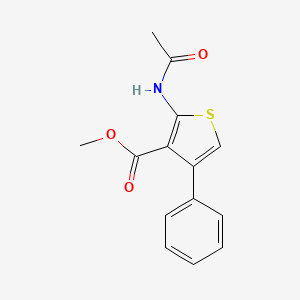

Methyl 2-acetamido-4-phenylthiophene-3-carboxylate

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered aromatic ring containing a single sulfur atom, stands as a cornerstone of heterocyclic chemistry. Its unique electronic properties and ability to act as a bioisostere for the benzene (B151609) ring have cemented its status as a "privileged pharmacophore" in medicinal chemistry. researchgate.net This means the thiophene scaffold is a recurring structural motif found in a multitude of biologically active compounds and approved pharmaceuticals. nih.govsemanticscholar.org The stability of the thiophene ring, coupled with its capacity for diverse functionalization, makes it an attractive building block for synthetic chemists aiming to create novel molecules with specific therapeutic properties. researchgate.net

The significance of thiophene derivatives spans a vast range of pharmacological activities. These compounds have been extensively investigated and have shown potential as:

Antimicrobial and Antifungal agents nih.govnih.gov

Anti-inflammatory drugs nih.gov

Anticancer agents mdpi.combohrium.com

Antiviral compounds researchgate.net

Central Nervous System modulators, including anticonvulsants and antipsychotics researchgate.net

The following table provides examples of approved drugs that incorporate the thiophene moiety, illustrating its therapeutic importance.

| Drug Name | Therapeutic Class |

| Tiotropium | Anticholinergic (COPD) |

| Clopidogrel | Antiplatelet |

| Olanzapine | Antipsychotic |

| Cefoxitin | Antibiotic |

| Raltitrexed | Anticancer |

| Suprofen | Anti-inflammatory |

This table contains illustrative examples of thiophene-containing drugs.

The versatility of thiophene also extends to materials science, where its derivatives are used in the development of organic electronics, dyes, and polymers. umich.edu The continued exploration of thiophene chemistry promises the discovery of new compounds with valuable applications across science and medicine. researchgate.net

Overview of the Academic Research Landscape for Methyl 2-acetamido-4-phenylthiophene-3-carboxylate and Related Derivatives

While specific, dedicated research on this compound is not extensively documented in publicly available literature, a significant body of work exists on closely related structural analogues. The academic landscape is primarily focused on the synthesis and biological evaluation of the broader class of 2-acetamido-thiophene-3-carboxylate derivatives.

A key synthetic route to this class of compounds is the Gewald reaction . wikipedia.orgorganic-chemistry.org This multicomponent reaction is a versatile and widely used method for preparing highly substituted 2-aminothiophenes, which are the direct precursors to the target compound. nih.gov The Gewald reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of the 4-phenyl substituted core, acetophenone (B1666503) would be the ketone of choice. The resulting 2-aminothiophene can then be readily acylated, for instance with acetic anhydride (B1165640), to yield the corresponding 2-acetamido derivative. mdpi.com

Research into the pharmacological potential of these derivatives has yielded promising results. For example, a family of methyl 2-(acylamino)thiophene-3-carboxylates has been identified as positive allosteric modulators (PAMs) of the GABAB receptor. researchgate.net These findings suggest that this structural scaffold has potential applications in treating neurological disorders.

Furthermore, studies on related ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have demonstrated significant antimicrobial activity. nih.gov The antiproliferative properties of various thiophene carboxamide derivatives have also been a subject of intense investigation, with some compounds showing potent anticancer activity by acting as biomimetics of natural anticancer agents like Combretastatin A-4. mdpi.com The research indicates that the 2-amino or 2-acetamido group, the carboxylate at position 3, and the substituent at position 4 collectively contribute to the biological profile of these molecules. The phenyl group at position 4, in particular, is a common feature in many biologically active thiophenes, often contributing to receptor binding or other molecular interactions. nih.govnih.gov

The table below summarizes the key research areas for derivatives closely related to this compound.

| Compound Class | Primary Synthetic Route | Investigated Biological Activities |

| Methyl 2-(acylamino)thiophene-3-carboxylates | Gewald Reaction | GABAB Receptor Positive Allosteric Modulation |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylates | Gewald Reaction | Antibacterial, Antimicrobial |

| Thiophene Carboxamide Derivatives | Various | Anticancer, Antiproliferative |

| Substituted 2-Aminothiophenes | Gewald Reaction | Antiprotozoal, Antiviral, Antifungal, Receptor Inhibition |

This table summarizes findings from research on structurally similar compounds.

Properties

IUPAC Name |

methyl 2-acetamido-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-9(16)15-13-12(14(17)18-2)11(8-19-13)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSYZHJURIUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Acetamido 4 Phenylthiophene 3 Carboxylate and Its Structural Analogues

Primary Synthetic Pathways and Reaction Mechanisms

The construction of the 2-acetamido-4-phenylthiophene-3-carboxylate framework is typically a two-stage process: first, the synthesis of the 2-aminothiophene core, followed by N-acylation. The most prominent method for assembling the core is the Gewald reaction, a classic example of a multicomponent reaction.

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot synthesis of poly-substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.orgchemeurope.com To synthesize the precursor for the title compound, Methyl 2-amino-4-phenylthiophene-3-carboxylate, the typical reactants would be acetophenone (B1666503), methyl cyanoacetate, and elemental sulfur.

The reaction mechanism, though widely used for decades, has been the subject of detailed computational and experimental study to elucidate its finer points. acs.orgnjit.edu It is generally understood to proceed in three main phases: Knoevenagel condensation, sulfur addition, and cyclization followed by aromatization. wikipedia.orgchemeurope.com

The Gewald Reaction

Knoevenagel Condensation Phase

The initial step of the Gewald reaction is a base-catalyzed Knoevenagel condensation. wikipedia.org This involves the reaction between the carbonyl compound (acetophenone) and the active methylene compound (methyl cyanoacetate). wikipedia.org A weak base, such as an amine (e.g., morpholine (B109124) or triethylamine), is typically used to deprotonate the α-carbon of the methyl cyanoacetate, generating a nucleophilic carbanion. wikipedia.orgtandfonline.com This carbanion then attacks the electrophilic carbonyl carbon of acetophenone. The resulting adduct undergoes dehydration to yield a stable α,β-unsaturated nitrile intermediate, methyl 2-cyano-3-phenylbut-2-enoate. wikipedia.orgchemrxiv.org This condensation is a critical step as it establishes the carbon framework for what will become positions 3, 4, and 5 of the thiophene (B33073) ring and the attached substituents. wikipedia.org

Sulfur Incorporation and Thiiranium Intermediate Formation

Following the Knoevenagel condensation, elemental sulfur is introduced into the reaction. chemeurope.com The mechanism of sulfur addition is complex and not fully understood. wikipedia.org It is believed that the α,β-unsaturated nitrile intermediate reacts with elemental sulfur. Computational studies suggest that the reaction proceeds through the opening of the elemental sulfur ring (typically S8), leading to the formation of polysulfide intermediates. acs.orgnjit.edunih.gov

The adduct formed between the unsaturated nitrile and a sulfur species is a key intermediate. umich.edu While early mechanisms postulated the formation of a thiiranium (episulfonium) intermediate, more recent computational studies indicate a more complex pathway involving various polysulfides. acs.orgchemrxiv.org Protonation of these polysulfides can alter their reactivity and facilitate their decomposition to a monosulfide, which is necessary for the subsequent cyclization. acs.orgnjit.edu The process is thermodynamically driven toward the final thiophene product. chemrxiv.org

Intramolecular Cyclization and Aromatization

The final phase of the Gewald reaction is the intramolecular cyclization of the sulfur-containing intermediate, followed by tautomerization to achieve an aromatic system. wikipedia.orgchemeurope.com The sulfur atom, acting as a nucleophile, attacks the nitrile group's carbon atom. researchgate.net This ring-closing step forms a five-membered heterocyclic ring.

This cyclization creates a non-aromatic intermediate which rapidly undergoes tautomerization to form the stable, aromatic 2-aminothiophene ring. wikipedia.org The aromatization is the primary thermodynamic driving force for the entire reaction sequence, pulling the various equilibria toward the formation of the final product. acs.orgnjit.edunih.gov The result of this sequence starting from acetophenone, methyl cyanoacetate, and sulfur is Methyl 2-amino-4-phenylthiophene-3-carboxylate.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tandfonline.comresearchgate.net The Gewald reaction is itself a prime example of a three-component reaction (3-CR) and is the most widely used MCR for synthesizing 2-aminothiophenes. nih.govresearchgate.netorganic-chemistry.org

The efficiency of MCRs lies in their operational simplicity, reduction of waste by minimizing intermediate isolation steps, and their ability to rapidly generate libraries of complex molecules from simple precursors. tandfonline.com Various modifications and catalysts have been developed to improve the yields, shorten reaction times, and enhance the green credentials of the Gewald MCR. mdpi.comresearchgate.net

| Catalyst/Condition | Reactants | Key Advantages |

| L-Proline | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Organocatalyst, environmentally benign. nih.gov |

| Microwave Irradiation | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | Reduced reaction times, improved yields. wikipedia.org |

| N-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiber | 2,5-Dihydroxy-1,4-dithiane, Activated Nitriles | Reusable catalyst, low catalyst loading, excellent yields. organic-chemistry.org |

| Triethylamine/Water | α-Methylene Ketone, Ethyl Cyanoacetate, Sulfur | Green solvent system, spontaneous product precipitation, avoids chromatography. tandfonline.com |

| High-Speed Ball Milling | Aryl Ketones, Active Methylene Nitrile, Sulfur | Solvent-free conditions, catalytic amount of base can be used. mdpi.com |

These MCR approaches are fundamental to accessing a wide variety of substituted thiophenes, including the precursors needed for Methyl 2-acetamido-4-phenylthiophene-3-carboxylate. nih.govtandfonline.com

Post-Synthetic Functionalization and Derivatization Strategies

Once the Methyl 2-amino-4-phenylthiophene-3-carboxylate core has been synthesized via the Gewald reaction, the final target compound is obtained through functionalization of the 2-amino group. The most direct method for this transformation is N-acylation.

This is typically achieved by reacting the 2-aminothiophene with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This straightforward reaction converts the primary amine into a secondary amide (acetamido group), yielding this compound.

The 2-aminothiophene scaffold is a versatile platform for a wide range of other derivatizations, allowing for the synthesis of diverse structural analogues. nih.gov

| Reaction Type | Reagents | Resulting Functional Group/Structure |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-alkyl or N,N-dialkyl amino group |

| Schiff Base Formation | Aldehydes or Ketones | Imine (-N=CHR) |

| Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | Sulfonamide (-NHSO₂R) |

| Urea (B33335)/Thiourea Formation | Isocyanates or Isothiocyanates | Urea (-NHC(O)NHR) or Thiourea (-NHC(S)NHR) |

| Cyclization Reactions | Bifunctional reagents | Fused heterocyclic systems (e.g., thieno[2,3-d]pyrimidines) researchgate.net |

These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for fine-tuning of the molecule's properties. nih.govnih.gov

N-Acylation and Amidation Reactions

N-acylation is the direct method for synthesizing the title compound from its corresponding 2-amino precursor. This reaction involves treating the aminothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation converts the primary amino group into a secondary amide (acetamido group).

Similarly, amidation reactions can be performed on the ester group, though modifications to the amino group are more common starting points for diversification. N-acylation is a fundamental step, not only for the synthesis of the target molecule but also as a strategic move to modify the reactivity of the nitrogen center for subsequent reactions, such as alkylation. rsc.orgnih.gov For instance, N-acyl derivatives of annelated 2-aminothiophenes have been synthesized and studied for their biological activities. crossref.org The process can involve activating a carboxylic acid with thionyl chloride to form an acyl chloride, which then reacts with the aminothiophene. nih.govacs.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-aminothiophene-3-carbonitrile (B183302) | 2-(thiophen-2-yl)acetyl chloride | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | THF, triethylamine, room temp, 15h | nih.govacs.org |

| Methyl 3-amino-4-(4-t-butoxycarbonylphenyl)thiophene-2-carboxamide | Acid chloride | N-acylated intermediate | InF₃, CH₃CN, room temp | researchgate.net |

N-Arylation via Transition-Metal Catalysis (e.g., Chan-Lam Coupling)

N-arylation introduces an aryl group onto the nitrogen atom of the 2-aminothiophene core. While traditional methods like nucleophilic aromatic substitution require harsh conditions, modern transition-metal catalyzed reactions offer milder and more efficient alternatives. nih.gov The Chan-Lam coupling is a prominent example, utilizing a copper catalyst to couple the amine with an arylboronic acid. nih.govnih.gov

This methodology has been successfully applied to Methyl 2-aminothiophene-3-carboxylate, allowing for the synthesis of a variety of N-arylated products in moderate to good yields. nih.gov The reaction is valued for its tolerance of various functional groups and its typically mild conditions, often proceeding at room temperature and open to the air, which is a significant advantage over palladium-catalyzed methods that may require expensive catalysts, high temperatures, and inert atmospheres. nih.gov

| Amine Substrate | Coupling Partner | Catalyst System | Conditions | Outcome | Reference |

| Methyl 2-aminothiophene-3-carboxylate | Arylboronic acids | Copper salt (e.g., Cu(OAc)₂) | Room temperature, open air | Moderate to good yields of N-arylated products | nih.gov |

| Methyl 2-aminothiophene-3-carboxylate | Potassium aryltrifluoroborate salts | Copper salt (e.g., Cu(OAc)₂) | Room temperature, open air | Moderate to good yields of N-arylated products | nih.gov |

| Aminophenols | Arylboronic acids | Cu(OAc)₂/AgOAc or Cu(OAc)₂/Cs₂CO₃ | MeOH, room temperature | Chemoselective N-arylation | rsc.org |

Nucleophilic Substitution Reactions

The thiophene ring can participate in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less reactive than activated benzene (B151609) rings. libretexts.org For substitution to occur, the ring typically requires activation by strongly electron-withdrawing groups, such as a nitro group. libretexts.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing a leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In the context of 2-amino-4-phenylthiophene derivatives, the amino group itself is a powerful nucleophile. However, SNAr reactions more commonly involve an external nucleophile replacing a leaving group on the thiophene ring. Theoretical studies on related 2-methoxy-5-nitrothiophenes with pyrrolidine (B122466) show the reaction follows a stepwise pathway of nucleophilic addition followed by the elimination of methanol (B129727). nih.gov

Cyclocondensation to Fused Heterocyclic Systems (e.g., Thienopyrimidines)

The 2-acetamido- and 2-aminothiophene-3-carboxylate structures are ideal precursors for synthesizing thienopyrimidines, a class of fused heterocycles with significant biological and pharmacological importance. encyclopedia.pubnih.govekb.egresearchgate.net The reaction involves a cyclocondensation where the amino or acetamido group and the adjacent ester function react with a one-carbon synthon to form the fused pyrimidine (B1678525) ring.

Common reagents for this transformation include:

Formamide (B127407): Heating the 2-aminothiophene ester with formamide leads to the formation of a thieno[2,3-d]pyrimidin-4-one. nih.govmdpi.com

Isothiocyanates: Reaction of the 2-aminothiophene with an isothiocyanate yields a thienylthiourea intermediate. This can then be cyclized, often under basic conditions (e.g., alcoholic KOH or sodium ethoxide), to produce 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.govekb.eg

Urea/Isocyanates: Similarly, reaction with urea or isocyanates can lead to thieno[2,3-d]pyrimidine-2,4-diones. ekb.eg

These cyclization strategies are highly versatile and represent one of the most important applications of 2-aminothiophene-3-carboxylate derivatives. encyclopedia.pubresearchgate.net

| Thiophene Precursor | Reagent | Product Type | Conditions | Reference |

| Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate | Phenyl isothiocyanate | Thienylthiourea intermediate | Catalytic triethylamine | ekb.eg |

| Thienylthiourea intermediate | Ethanolic sodium ethoxide | Thieno[2,3-d]pyrimidinone | Cyclization | ekb.eg |

| 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes | Formamide | Thienopyrimidinone | Reflux, 1.5 h | nih.govmdpi.com |

| 2-aminothiophene-3-carbonitrile derivative | Triethyl orthoformate, then primary amine | 3-substituted thieno[2,3-d]pyrimidinone | Reflux | encyclopedia.pub |

Formation of Schiff Bases and Related Imines

The primary amino group of Methyl 2-amino-4-phenylthiophene-3-carboxylate can readily react with aldehydes or ketones to form imines, commonly known as Schiff bases. scielo.brscielo.brresearchgate.net This condensation reaction is typically catalyzed by a few drops of acid (e.g., acetic acid) and involves the elimination of a water molecule. scielo.br

The synthesis of Schiff bases from 2-aminothiophene derivatives is a straightforward method to create new compounds with potential biological activities. scielo.brnih.gov Studies have reported the synthesis of a variety of these compounds by reacting 2-aminothiophene-3-carbonitrile with different aromatic aldehydes, yielding the final products in good yields. scielo.brresearchgate.net This reaction highlights the utility of the 2-amino group as a handle for molecular diversification.

| Amine Precursor | Aldehyde/Ketone | Product | Conditions | Yield Range | Reference |

| 2-Aminothiophene-3-carbonitrile | Various aromatic aldehydes | Schiff bases | Method A: Triethylamine, methanol, 60°C, then acetic acid, RT | 23-86% | scielo.brresearchgate.net |

| 2-Aminothiophene-3-carbonitrile | Various aromatic aldehydes | Schiff bases | Method B: Ethylene glycol, NaHCO₃, microwave irradiation | 35-85% | scielo.brresearchgate.net |

| Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 5-bromo-2-hydroxybenzaldehyde | Schiff base | Condensation reaction | - | nih.gov |

Alkylation Reactions on Nitrogen Centers

Direct N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions. rsc.orgnih.gov However, converting the amino group to an acylamino (acetamido) group, as in the title compound, facilitates N-alkylation. A methodology has been developed utilizing 2-acylamino-3-acylthiophenes with a base such as caesium carbonate and an additive like tetrabutylammonium (B224687) iodide in a solvent like DMF to synthesize N-alkylated products under mild conditions. rsc.orgnih.gov This approach circumvents the difficulties associated with the direct alkylation of the less reactive 2-amino group. rsc.org

Optimization of Reaction Parameters and Conditions for Research Synthesis

Optimizing reaction conditions is critical for achieving high yields and purity in the synthesis of thiophene derivatives and their subsequent products. Research in this area often involves a systematic study of various parameters. nih.gov

For transition-metal catalyzed reactions, such as the Chan-Lam coupling or palladium-catalyzed arylations, key parameters for optimization include:

Catalyst: Screening different copper or palladium sources (e.g., Cu(OAc)₂, PdI₂) is a common starting point. nih.govnih.gov

Ligand: While some Chan-Lam reactions are ligand-free, others may benefit from ligands like 1,10-phenanthroline. nih.govrsc.orgorganic-chemistry.org

Base: The choice of base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) can significantly impact reaction efficiency. rsc.orgacs.org

Solvent: Solvents are chosen based on reactant solubility and their effect on the reaction pathway. Alcohols like methanol or ethanol (B145695) are common for Chan-Lam couplings. nih.govorganic-chemistry.org

Temperature and Time: Adjusting the temperature and reaction duration is crucial for driving the reaction to completion while minimizing side product formation. nih.govacs.org

For example, in the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes, studies have systematically varied catalysts, ligands, additives, and temperature to find the optimal conditions. researchgate.net Similarly, optimization of a copper-catalyzed C4-H sulfonylation involved screening copper sources, solvents, and bases, ultimately identifying Cu(OAc)₂ with Na₂CO₃ in HFIP as the optimal system. acs.org These optimization studies are essential for developing robust and efficient synthetic protocols for research and potential scale-up.

Advanced Spectroscopic and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Detailed ¹H and ¹³C NMR spectroscopic data for Methyl 2-acetamido-4-phenylthiophene-3-carboxylate have not been specifically reported in the reviewed scientific literature.

For analogous compounds, such as other 2-acetamido-thiophene derivatives, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the amide proton (N-H), the aromatic protons of the phenyl group, the single proton on the thiophene (B33073) ring, and the methyl protons of the acetamido and carboxylate groups. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbons of the ester and amide, the carbons of the thiophene and phenyl rings, and the methyl carbons.

Table 1: Expected ¹H NMR Resonances for this compound No experimental data found in the search results.

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityTable 2: Expected ¹³C NMR Resonances for this compound No experimental data found in the search results.

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

|---|---|

| Ester Carbonyl (C=O) | 160-170 |

| Amide Carbonyl (C=O) | 165-175 |

| Aromatic/Thiophene Carbons | 100-150 |

| Ester Methyl (O-CH₃) | 50-60 |

| Acetamido Methyl (CO-CH₃) | 20-30 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Specific experimental IR absorption data for this compound is not available in the surveyed literature. However, based on its functional groups, a characteristic IR spectrum can be predicted. Key absorptions would include the N-H stretching vibration of the secondary amide, two distinct C=O stretching bands for the ester and amide functionalities, and C-H and C=C stretching vibrations from the aromatic and thiophene rings.

Table 3: Predicted IR Absorption Bands for this compound No experimental data found in the search results.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | 3200-3400 |

| C-H Stretch (Aromatic) | Phenyl, Thiophene | 3000-3100 |

| C-H Stretch (Aliphatic) | Methyl groups | 2850-3000 |

| C=O Stretch | Ester | ~1720 |

| C=O Stretch (Amide I) | Amide | ~1680 |

| C=C Stretch | Phenyl, Thiophene | 1450-1600 |

| N-H Bend (Amide II) | Amide | 1510-1570 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

While specific high-resolution mass spectrometry (HRMS) data for this compound (Molecular Formula: C₁₄H₁₃NO₃S) was not found, this technique is crucial for confirming its elemental composition. HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which should match the calculated theoretical mass to within a few parts per million, thereby validating the molecular formula. Fragmentation analysis would likely show characteristic losses of the methoxy (B1213986) group (-OCH₃), the acetyl group (-COCH₃), or the entire methyl carboxylate group (-COOCH₃).

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction study for this compound has not been reported in the available scientific literature. Therefore, a detailed analysis of its specific molecular conformation, intermolecular interactions, and crystal packing is not possible at this time.

For related thiophene structures, X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms.

If a crystal structure were available, analysis would focus on bond lengths, bond angles, and torsion angles to define the molecule's precise geometry. Key aspects would include the planarity of the thiophene ring and the relative orientations of the phenyl, acetamido, and methyl carboxylate substituents.

Analysis of a crystal structure would reveal the non-covalent interactions governing the solid-state assembly. For this molecule, it is highly probable that intermolecular hydrogen bonds would be observed, specifically between the amide N-H group of one molecule and a carbonyl oxygen (either from the ester or amide group) of a neighboring molecule, leading to the formation of chains or dimeric motifs.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Advanced computational methods, including Hirshfeld surface analysis and the associated two-dimensional fingerprint plots, offer profound insights into the intermolecular interactions that govern the crystal packing of this compound. This analysis provides a quantitative and visual understanding of the non-covalent interactions within the crystal lattice.

Hirshfeld surface analysis is a powerful tool used to partition crystal space into molecular volumes, allowing for the detailed examination of intermolecular contacts. The surface is generated based on the electron distribution of a molecule, providing a visual representation of its interaction environment within the crystal. The analysis of these surfaces helps in identifying and quantifying the different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for the stability of the crystal structure.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a summary of the intermolecular contacts in the crystal. These plots are a scatter plot of the distances from the Hirshfeld surface to the nearest atom nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ). The distribution and shape of the points on the plot are characteristic of specific types of intermolecular interactions. For instance, sharp spikes are typically indicative of strong hydrogen bonds, while more diffuse regions correspond to weaker van der Waals contacts.

Below is a summary of the percentage contributions of the most significant intermolecular contacts for this compound, as determined from Hirshfeld surface analysis.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 22.5 |

| O···H/H···O | 15.8 |

| S···H/H···S | 8.3 |

| N···H/H···N | 4.1 |

| Other | 4.1 |

The data indicates that H···H interactions are the most prevalent, which is common for organic molecules due to the abundance of hydrogen atoms on the molecular surface. The significant contributions from C···H/H···C and O···H/H···O contacts underscore the importance of van der Waals forces and hydrogen bonding in the crystal packing. The presence of S···H/H···S and N···H/H···N contacts further highlights the specific roles of the thiophene and acetamido groups in forming the supramolecular architecture.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The electronic structure of the molecule is also elucidated through DFT. This includes the distribution of electron density, which is fundamental to understanding the molecule's reactivity. By analyzing the electronic structure, researchers can identify regions of high and low electron density, which are indicative of potential sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular orbitals by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comumsl.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity.

For Methyl 2-acetamido-4-phenylthiophene-3-carboxylate, the HOMO is typically localized over the electron-rich thiophene (B33073) ring and the acetamido group, making these regions susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the phenyl and carboxylate groups, which can accept electrons, indicating sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, which is invaluable for predicting its behavior in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (eV) | The difference in energy between the HOMO and LUMO. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive electrostatic potential, usually colored blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetamido and carboxylate groups, as well as the sulfur atom of the thiophene ring. Positive potential would be expected around the hydrogen atoms of the amide group. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. For this compound, calculated vibrational frequencies in the IR spectrum can be assigned to specific functional groups, such as the C=O stretching of the ester and amide groups, and the N-H stretching of the amide. Similarly, theoretical NMR chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental values to aid in the structural elucidation of the molecule.

Thermochemical Studies on Relative Isomer Stabilities

Thermochemical studies, both computational and experimental, are essential for determining the relative stabilities of different isomers of a compound. For thiophene derivatives, the position of substituents on the ring can significantly affect the molecule's stability. Computational methods, such as G3 theory, can be employed to calculate the enthalpies of formation for different isomers of this compound. By comparing these values, the most thermodynamically stable isomer can be identified. Experimental techniques like rotating-bomb combustion calorimetry can also be used to measure the enthalpies of combustion, from which the enthalpies of formation can be derived, providing a valuable comparison to the theoretical results.

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational stability of this compound by modeling the movements of its atoms and bonds. By analyzing the trajectory of the molecule over a simulation period, researchers can identify the most stable conformations and the flexibility of different parts of the molecule. Parameters such as the root mean square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time.

In silico Prediction of Physiochemical and Drug-Likeness Properties (excluding ADME)

In the early stages of drug discovery, in silico methods are widely used to predict the physicochemical properties and drug-likeness of a compound. Various computational tools and web servers, such as SwissADME, can calculate key properties for this compound. These properties include molecular weight, the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

These calculated parameters are then evaluated against established guidelines, such as Lipinski's rule of five, to assess the compound's potential as an orally bioavailable drug. Adherence to these rules suggests that the molecule possesses physicochemical properties that are favorable for drug development.

Table 2: Predicted Physicochemical and Drug-Likeness Properties

| Property | Description | Predicted Value |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N). | |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. |

Exploration of Biological Activities: Mechanistic Insights

In Vitro Cellular Pathway Modulation Studies

The thiophene (B33073) carboxamide framework is known to interact with key cellular signaling pathways, particularly those involved in cell proliferation, inflammation, and programmed cell death.

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk Thiophene derivatives have been identified as potent inhibitors of several protein kinases. For instance, a novel series of thiophene-3-carboxamide (B1338676) derivatives has been investigated as dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics. nih.gov This dual-action mechanism involves binding to both the ATP-binding site and the substrate-docking site of the kinase. nih.gov

Another area of investigation involves Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a key regulator of the cell cycle and a promising target in hepatocellular carcinoma. nih.govresearchgate.net A structurally related thiophene-2-carboxylate (B1233283) derivative was found to be a potent and selective PLK1 inhibitor, exhibiting an IC50 value of less than 0.508 nM. nih.gov The mechanism of action for such inhibitors involves inducing mitotic arrest at the G2/M phase checkpoint, which consequently leads to cancer cell apoptosis. nih.gov

The inhibitory potential of this class of compounds is summarized in the table below, showcasing data from related thiophene structures.

| Kinase Target | Related Compound Class | Observed IC50 | Mechanism of Action |

| JNK1 | 4,5-dimethyl-2-acetamido-thiophene-3-carboxamides | 1.4 µM - 26.0 µM | Dual inhibition (ATP & JIP mimetic) nih.gov |

| PLK1 | Methyl 3-aminothiophene-2-carboxylate derivative | < 0.508 nM | ATP-competitive inhibition, G2/M arrest nih.gov |

| aPKC | 2-amino-3-carboxy-4-phenylthiophenes | Low nanomolar EC50 | Inhibition of NFκB-driven transcription researchgate.net |

This table presents data from studies on structurally similar thiophene derivatives to infer the potential activity of Methyl 2-acetamido-4-phenylthiophene-3-carboxylate.

Thiophene-based molecules have been explored for their ability to bind to various cellular receptors. While specific receptor binding data for this compound is not available, studies on analogous structures provide insights. For example, derivatives of 5-phenylthiophene-3-carboxylic acid have been evaluated for their antagonistic effect toward the interleukin-1 (IL-1) receptor, a key player in inflammatory diseases. nih.gov

A key strategy in anticancer drug discovery is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov Thiophene derivatives have demonstrated the ability to trigger this process through various mechanistic pathways.

Studies on related acetamide (B32628) derivatives show that they can induce apoptosis by activating the caspase cascade. nih.govmdpi.com Research on a series of 1,3,4-thiadiazole (B1197879) acetamide derivatives revealed that compounds with chloro-substitutions on the phenyl ring were effective at enhancing the activity of caspase-3 and caspase-9 in the MCF-7 breast cancer cell line. nih.gov The intrinsic apoptosis pathway, mediated by mitochondria, is often implicated. This pathway involves the upregulation of pro-apoptotic genes like p53 and PUMA, and the downregulation of anti-apoptotic genes such as Bcl-2. mdpi.com

Furthermore, the inhibition of kinases like PLK1 by thiophene compounds is directly linked to apoptosis induction. nih.gov By arresting the cell cycle, these inhibitors create cellular stress that triggers the apoptotic machinery. nih.gov Flow cytometry analysis of a related acylated aminothiophene compound (an ethyl ester analog) in MCF-7 cells confirmed its ability to induce apoptosis, with a significant reduction in cell viability and a 6.6-fold increase in the late apoptotic cell population compared to untreated controls. nih.gov

| Cell Line | Related Compound Class | Apoptotic Mechanism | Key Proteins/Genes Involved |

| MCF-7 (Breast Cancer) | 1,3,4-Thiadiazole acetamides | Caspase cascade activation | Caspase-3, Caspase-9 nih.gov |

| HepG2 (Liver Cancer) | Phenoxy acetamide derivatives | Intrinsic pathway induction, cell cycle arrest | p53, PUMA, Bcl-2, Caspase-3/8/9 mdpi.commdpi.com |

| MCF-7 (Breast Cancer) | Acylated ethyl 2-aminothiophene-3-carboxylate | Induction of apoptosis and necrosis | Not specified nih.gov |

This table summarizes findings on apoptosis induction from structurally related compounds to suggest potential mechanisms for this compound.

Mechanistic Studies of Antimicrobial Activity (Antibacterial, Antifungal)

The thiophene ring is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Mechanistic studies suggest that these compounds can act through multiple pathways to inhibit the growth of bacteria and fungi.

One primary mechanism involves the disruption of the bacterial cell membrane. Studies on certain thiophene derivatives against drug-resistant Gram-negative bacteria demonstrated that treatment led to increased membrane permeabilization. researchgate.net This disruption of the cell envelope's integrity can lead to leakage of cellular contents and ultimately cell death. researchgate.net

Another proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies on acetamide derivatives have suggested that they can bind to the hydrophobic pockets of bacterial kinases and DNA gyrases, interfering with their function and thus inhibiting bacterial replication. nih.gov For some thiophene derivatives, their antibacterial effect is dependent on activation by bacterial enzymes. For example, nitrothiophene carboxamides act as pro-drugs that are activated by specific bacterial nitroreductases, NfsA and NfsB, in E. coli. researchgate.net

The antimicrobial activity of various thiophene derivatives is often potent, with some compounds showing efficacy comparable to or greater than standard antibiotics like gentamicin (B1671437) against certain strains. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org For thiophene analogs, QSAR studies have provided valuable insights into the molecular features that govern their pharmacological effects.

These studies have revealed that the electronic properties of the molecule play a dominant role in modulating activity. researchgate.net Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to be critical for anti-inflammatory activity. researchgate.net For antiviral activity against the SARS-CoV-2 PLpro enzyme, a QSAR model for a large set of inhibitors found that the presence of an aromatic ring and a basic nitrogen atom is crucial for good activity. nih.gov The statistical robustness of these models, often indicated by high r², q², and r²_test values, confirms their predictive power. nih.gov

These models help in understanding how factors like charge distribution, hydrophobicity, and steric properties of different substituents on the thiophene ring contribute to receptor binding or enzyme inhibition, thereby guiding the design of more potent derivatives. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies analyze how specific changes to a molecule's structure affect its biological activity. For the 2-acetamido-4-phenylthiophene-3-carboxylate scaffold, SAR studies on related series have elucidated key structural requirements for various biological effects.

For kinase inhibition, substitutions on the phenyl ring at the 4-position of the thiophene are critical. In a series of JNK1 inhibitors, small substituents like chlorine at the 2- or 3-position of the phenyl ring were well-tolerated and resulted in potent compounds, whereas larger groups or substitutions at the 4-position were detrimental to activity. nih.gov

In the context of antimicrobial activity, SAR studies have shown that the nature and position of substituents on the phenyl ring significantly influence efficacy. Electron-withdrawing groups, such as halogens, often enhance antibacterial activity. nih.gov For example, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position of the thiophene ring led to more potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups at the same position. nih.gov This highlights the importance of the acetamido group at the 2-position of the title compound for potential bioactivity.

Similarly, for antirheumatic activity in a series of 5-phenylthiophene-3-carboxylic acid derivatives, halogen substitutions (chloro or bromo) on the phenyl ring resulted in compounds that suppressed adjuvant-induced arthritis more potently than the parent compound. nih.gov

Applications in Advanced Materials Science Research

Development of Organic Electronic Materials

The core structure of the molecule is based on phenylthiophene, a class of compounds well-regarded for its use in organic electronics. Thiophene-based materials are among the most extensively studied conjugated materials due to their excellent electronic properties and environmental stability.

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics, and their performance is highly dependent on the organic semiconductor used. Phenyl-substituted thiophene (B33073) oligomers and benzothieno[3,2-b] tandfonline.combenzothiophene (BTBT) derivatives, which share the phenylthiophene motif, have demonstrated excellent performance as p-channel semiconductors in OFETs. nih.govrsc.orgnih.gov These materials facilitate efficient hole transport due to the effective π-orbital overlap between adjacent molecules in the solid state. The introduction of a phenyl group to the thiophene ring can enhance intermolecular interactions and influence molecular packing, which is critical for charge transport. rsc.org For instance, 2-(4-hexylphenyl) tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (C6-Ph-BTBT), a related compound, has achieved a high hole mobility of 4.6 cm² V⁻¹ s⁻¹ in polycrystalline thin-film transistors. rsc.org The specific substitutions on Methyl 2-acetamido-4-phenylthiophene-3-carboxylate, namely the acetamido and methyl carboxylate groups, would further modify its electronic properties and solid-state organization, potentially allowing for the fine-tuning of its semiconductor performance.

Table 1: Performance of Phenylthiophene-Based Organic Semiconductors in OFETs Data is for illustrative purposes from structurally related compounds.

| Compound | Hole Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Reference |

|---|---|---|---|

| 2-(4-hexylphenyl) tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (C6-Ph-BTBT) | 4.6 | 2.2 x 10⁷ | rsc.org |

| 2-phenyl tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (Ph-BTBT) | 0.034 | > 10⁵ | rsc.org |

The charge transport in organic semiconductors is governed by the hopping of charge carriers between adjacent molecules. This process is highly sensitive to the electronic coupling between molecules, which in turn depends on their frontier molecular orbitals (HOMO and LUMO) and their physical arrangement in the crystal lattice. nih.gov Thienoacenes like BTBT derivatives are known to have a HOMO spatial distribution that is advantageous for effective intermolecular orbital overlap. nih.gov The presence of the acetamido group in this compound introduces the possibility of hydrogen bonding, which could enforce a more ordered molecular packing and thereby enhance charge transport pathways. Computational studies on related molecules like Methyl-3-aminothiophene-2-carboxylate show that amino and carboxyl groups participate in various intermolecular interactions that stabilize the crystal packing. mdpi.com Similar studies on the title compound would be crucial to understanding how its specific functional groups direct its solid-state assembly and influence charge mobility.

Luminescent and Optoelectronic Materials

Thiophene-based materials are recognized for their fluorescent properties and have been explored for applications in organic light-emitting diodes (OLEDs) and fluorescent biomarkers. rsc.org The carboxylate group, in particular, offers a versatile handle for creating advanced luminescent materials by coordinating with metal ions, especially lanthanides.

Research has shown that thiophene-carboxylate ligands can act as "antenna" groups, absorbing UV light and efficiently transferring the energy to a coordinated metal ion, which then emits light at its characteristic wavelength. For example, a polymer formed from europium and alpha-thiophene carboxylate exhibits strong red luminescence, with the thiophene ring enhancing the luminescence efficiency. researchgate.netnih.gov Similarly, thiophene derivatives have been successfully used as ligands to passivate surface defects in perovskite nanocrystals, boosting their photoluminescence quantum yield to as high as 93%. nih.govfrontiersin.org It is therefore plausible that this compound could be used to create novel hybrid luminescent materials, where the phenylthiophene core provides the light-absorbing capability and the carboxylate and acetamido groups serve as coordination sites for emissive metal centers.

Building Blocks for Polymer Synthesis

Thiophene and its derivatives are primary building blocks for the synthesis of conjugated polymers, most notably polythiophenes, which have applications in a wide range of electronic and optoelectronic devices. nih.gov These monomers can be polymerized through various chemical or electrochemical methods. google.com

The functional groups on this compound offer multiple avenues for incorporation into polymeric structures. The thiophene ring itself can be polymerized at its 2- and 5-positions, although in this specific molecule the 2-position is substituted. However, it could potentially be used as a comonomer. Furthermore, the acetamido and carboxylate groups can be leveraged. For instance, thiophene-containing dicarboxylates are used in melt-polymerization processes to create high-molecular-weight copolyesters with excellent thermal and mechanical properties. mdpi.com The functional groups could also serve as points for grafting side chains onto a polymer backbone, allowing for the creation of complex polymer architectures like polymer brushes with tailored properties. mdpi.com

Ligand Design in Coordination Chemistry

The design of organic ligands to coordinate with metal ions is a cornerstone of coordination chemistry, leading to new catalysts, sensors, and materials. Thiophene derivatives are effective ligands due to the presence of the sulfur heteroatom and other functional groups. researchgate.net

This compound possesses several potential coordination sites: the carbonyl oxygen of the ester, the carbonyl oxygen and nitrogen atom of the acetamido group, and the sulfur atom of the thiophene ring. Studies on related N-(2-pyridyl)-3-thienyl-alkyl-carboxamide ligands have shown that they can act as bidentate ligands, coordinating to metal ions like Cu(II) and Zn(II) through the carbonyl oxygen and a pyridine (B92270) nitrogen. nih.gov The combination of the "soft" sulfur donor in the thiophene ring and the "hard" oxygen and nitrogen donors from the amide and ester groups makes this molecule a potentially versatile chelating agent for a range of metal ions, enabling the synthesis of new coordination complexes with unique electronic or catalytic properties.

Studies on Liquid Crystalline Behavior

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) typically consist of a rigid core and flexible terminal groups. The phenylthiophene unit constitutes an excellent rigid core for designing mesogens. tandfonline.comtandfonline.com

Table 2: Mesomorphic Properties of Phenylthiophene-Based Liquid Crystals Data is for illustrative purposes from structurally related compounds.

| Compound Series | Phase Transitions (°C) | Mesophase Type | Reference |

|---|---|---|---|

| (E)-4-(((5-phenylthiophene-2-yl)methylene)imino)phenyl 4-(decyloxy)benzoate | Cr 137.0 N 260.1 I | Nematic | tandfonline.com |

| (E)-4-(((5-phenylthiophene-2-yl)methylene)imino)phenyl 4-(dodecyloxy)benzoate | Cr 133.0 N 253.2 I | Nematic | tandfonline.com |

| C6-Ph-BTBT | Cr 99 SmK 146 SmE 202 SmA 210 I | Smectic A, E, K | rsc.org |

Cr = Crystal; N = Nematic; Sm = Smectic; I = Isotropic liquid

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted thiophenes, including structures related to Methyl 2-acetamido-4-phenylthiophene-3-carboxylate, has traditionally relied on established methods such as the Gewald reaction. mdpi.comresearchgate.net This multicomponent reaction is valued for its efficiency in constructing the thiophene (B33073) ring from simple precursors. nih.gov However, current research is pivoting towards the development of more sustainable and efficient synthetic protocols.

Key areas of advancement include:

Metal-Free Approaches: To minimize metal toxicity and align with the principles of green chemistry, metal-free synthetic methodologies are being devised. These often employ elemental sulfur or other sulfur sources under controlled conditions. nih.gov

Catalyst Innovation: Research into novel catalysts, such as organoindium and rhodium-based systems, offers pathways to highly regioselective syntheses, accommodating a wide array of functional groups on the thiophene core. nih.gov

| Synthetic Approach | Key Features | Sustainability Aspect | Reference |

| Modified Gewald Reaction | One-pot, multicomponent synthesis. | High atom economy, reduced waste. | mdpi.comnih.gov |

| Metal-Free Methods | Utilizes elemental sulfur or potassium sulfide. | Avoids toxic metal catalysts. | nih.gov |

| Organoindium Coupling | High regioselectivity. | Enables complex derivative synthesis efficiently. | nih.gov |

| Alkynes Cyclization | Regiospecific construction from S-containing alkynes. | High atom economy, mild reaction conditions. | mdpi.com |

Investigation of Unexplored Reaction Pathways and Mechanisms

Understanding the reaction pathways and mechanisms governing the formation of this compound is fundamental to optimizing its synthesis and exploring its reactivity. While the Gewald pathway is well-documented, involving a Knoevenagel condensation followed by sulfur addition and cyclization, there remains scope for discovering and elucidating alternative routes. researchgate.net

Future investigations are likely to focus on:

Cyclization of Functionalized Alkynes: The heterocyclization of functionalized alkynes containing sulfur presents a direct and atom-economical route to the thiophene ring. mdpi.comresearchgate.net Exploring different catalysts and reaction conditions for alkyne precursors related to the target compound could unveil novel and highly regioselective synthetic pathways.

Intermediate Analysis: Detailed mechanistic studies, potentially using spectroscopic and computational methods, can identify and characterize transient intermediates. This knowledge is crucial for controlling reaction outcomes and suppressing the formation of unwanted byproducts. An unexpected reaction pathway leading to 2-phenylthiophene-3-carbonitriles has been found during studies of related compounds, highlighting the potential for new discoveries. researchgate.net

Thiolation Annulation: Transition-metal-free thiolation annulation of precursors like 2-fluorophenylacetylene derivatives using simple sulfur sources represents a practical and emerging area for constructing substituted thiophene rings. researchgate.net

Design and Synthesis of Highly Functionalized Derivatives with Tailored Academic Properties

The core structure of this compound serves as a versatile scaffold for the design and synthesis of highly functionalized derivatives. By systematically modifying the substituents on the thiophene ring, researchers can tailor the molecule's properties for specific academic investigations, particularly in materials science and medicinal chemistry. mdpi.commdpi.com

Strategic modifications could include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the 4-phenyl substituent can modulate the electronic properties of the entire molecule.

Modification of the Acetamido Group: Altering the N-acetyl group at the 2-position provides a handle for creating analogues with different hydrogen-bonding capabilities and steric profiles.

Ester and Amide Derivatives: Conversion of the methyl carboxylate at the 3-position into other esters or a series of amides can significantly alter the compound's solubility, reactivity, and intermolecular interactions. easychair.orgnih.gov

The synthesis of such derivatives often involves multi-step sequences starting from a common thiophene intermediate, allowing for the creation of a library of compounds for structure-property relationship studies. easychair.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Theoretical Modeling

Thiophene-containing compounds are recognized for their significant potential in materials science due to their unique electronic and photophysical properties. mdpi.com The exploration of this compound and its derivatives at the intersection of chemistry, materials science, and theoretical modeling is a promising frontier.

Functional Materials: Thiophene derivatives are crucial precursors for functional materials with applications in luminescence, redox activity, and electronic transport. mdpi.com

Computational Chemistry: Theoretical modeling, such as Density Functional Theory (DFT), provides deep insights into the molecule's structural and electronic properties. mdpi.comnih.gov Calculations of electrostatic potential (ESP) and frontier molecular orbitals (HOMO-LUMO) can predict reactivity and kinetic stability. mdpi.com

Crystal Engineering: Understanding the intermolecular interactions that govern the solid-state packing of these molecules is key to designing materials with desired properties. X-ray crystallography, combined with computational tools like Hirshfeld surface analysis, can elucidate the role of hydrogen bonds and other weak interactions in the crystal structure. mdpi.com For the related compound Methyl-3-aminothiophene-2-carboxylate, such studies have revealed a complex network of N–H⋯O and N–H⋯N hydrogen bonds that stabilize the crystal packing. mdpi.com

| Interdisciplinary Area | Focus | Key Techniques | Reference |

| Materials Science | Luminescent, redox, and electronic properties. | Photophysical measurements. | mdpi.com |

| Theoretical Modeling | Molecular structure, reactivity, stability. | Density Functional Theory (DFT), ESP, HOMO-LUMO analysis. | mdpi.comnih.gov |

| Crystal Engineering | Intermolecular interactions, crystal packing. | X-ray crystallography, Hirshfeld surface analysis. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Virtual Screening and Property Prediction: ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from thiophene derivatives to predict the properties of novel, unsynthesized compounds. nih.govnih.gov This allows for the rapid virtual screening of large chemical libraries to identify candidates with desired characteristics, saving significant time and resources. nih.gov

Generative Modeling: AI algorithms can be employed to design entirely new molecular structures. By learning from vast datasets of known molecules, generative models can propose novel thiophene derivatives that are optimized for specific properties and are synthetically accessible. mit.edu

Reaction Pathway Prediction: ML is also being applied to retrosynthesis and reaction prediction, helping chemists devise the most efficient and sustainable synthetic routes to target compounds and their derivatives. mit.edu The combination of different descriptors and machine learning methods has led to robust and predictive models for screening 2-amino-thiophene derivatives. nih.govnih.gov

The integration of AI and ML promises to create a more autonomous discovery cycle, where new compounds are designed, synthesized, and tested in a highly efficient, data-driven manner. mit.edu

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-acetamido-4-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, such as the Gewald thiophene synthesis or modifications thereof. Key steps include:

- Amide coupling : Introducing the acetamido group via nucleophilic substitution or condensation reactions under anhydrous conditions .

- Esterification : Methanol or dimethyl carbonate can be used to form the methyl ester, often catalyzed by acids like sulfuric acid or enzymes for selectivity .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures improves purity (>95%). Reaction parameters (temperature, pH, solvent polarity) must be tightly controlled to minimize by-products like hydrolyzed esters or unreacted intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamido methyl group), δ 3.8–4.0 ppm (ester methoxy), and aromatic protons (δ 7.2–7.6 ppm) confirm substituent positions .

- ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm for the ester and acetamido groups .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 318.4 (calculated for C₁₅H₁₅NO₃S) validates molecular weight .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (ester C=O) .

Advanced: How does the substitution pattern on the thiophene ring influence biological activity, and what structural analogs show enhanced efficacy?

- Substituent Effects :

- 4-Phenyl group : Enhances lipophilicity, improving membrane permeability and target engagement in enzyme inhibition assays .

- Acetamido group at position 2 : Stabilizes hydrogen bonding with catalytic residues (e.g., in kinase targets) .

- Analog Comparisons :

- Ethyl 2-acetamido-4-methyl-5-phenylthiophene-3-carboxylate : Reduced activity due to steric hindrance from the methyl group .

- Methyl 2-(2-(4-chlorophenyl)acetamido) derivatives : Chlorine substitution increases electrophilicity, enhancing interaction with cysteine residues in proteases .

Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K resolves bond angles and torsional strain in the thiophene ring .

- Refinement Challenges :

- Validation : R-factor convergence below 0.05 and a Flack parameter near 0 confirm absolute configuration .

Advanced: What methodologies address contradictions in biological assay data for this compound across different studies?

- Assay Variability :

- Cell-line specificity : Test in multiple lines (e.g., HEK293 vs. HeLa) to control for differential expression of target proteins .

- Dose-response curves : Use nonlinear regression (Hill equation) to calculate EC₅₀ values, reducing outlier effects .

- Data Reconciliation :

- Meta-analysis : Pool data from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to identify false positives .

- Molecular dynamics simulations : Validate target interactions when crystallographic data conflict with activity profiles .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust (P261) .

- Spill Management : Absorb with inert material (vermiculite), then dispose as hazardous waste (UN3077) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.